6-Ethoxy-1-ethyl-3,3-dimethylindoline 6-Ethoxy-1-ethyl-3,3-dimethylindoline
Brand Name: Vulcanchem
CAS No.: 141315-04-0
VCID: VC21171458
InChI: InChI=1S/C14H21NO/c1-5-15-10-14(3,4)12-8-7-11(16-6-2)9-13(12)15/h7-9H,5-6,10H2,1-4H3
SMILES: CCN1CC(C2=C1C=C(C=C2)OCC)(C)C
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol

6-Ethoxy-1-ethyl-3,3-dimethylindoline

CAS No.: 141315-04-0

Cat. No.: VC21171458

Molecular Formula: C14H21NO

Molecular Weight: 219.32 g/mol

* For research use only. Not for human or veterinary use.

6-Ethoxy-1-ethyl-3,3-dimethylindoline - 141315-04-0

Specification

CAS No. 141315-04-0
Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
IUPAC Name 6-ethoxy-1-ethyl-3,3-dimethyl-2H-indole
Standard InChI InChI=1S/C14H21NO/c1-5-15-10-14(3,4)12-8-7-11(16-6-2)9-13(12)15/h7-9H,5-6,10H2,1-4H3
Standard InChI Key RKTKOFGIJCUHJM-UHFFFAOYSA-N
SMILES CCN1CC(C2=C1C=C(C=C2)OCC)(C)C
Canonical SMILES CCN1CC(C2=C1C=C(C=C2)OCC)(C)C

Introduction

Chemical Properties and Structural Characteristics

Molecular Structure and Formula

6-Ethoxy-1-ethyl-3,3-dimethylindoline has a molecular formula of C14H21NO, consisting of carbon, hydrogen, nitrogen, and oxygen atoms. The structural arrangement includes:

  • An indoline core (bicyclic structure with benzene fused to a nitrogen-containing five-membered ring)

  • An ethoxy (-OCH2CH3) substituent at the 6-position

  • An ethyl (-CH2CH3) group attached to the nitrogen atom

  • Two methyl groups (-CH3) at the 3-position

The molecular weight of this compound can be calculated as approximately 219.33 g/mol, based on the atomic weights of its constituent elements.

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of 6-Ethoxy-1-ethyl-3,3-dimethylindoline would be expected to show distinctive signals for:

  • Aromatic protons in the benzene ring (approximately δ 6.5-7.5 ppm)

  • Methylene protons adjacent to the nitrogen (approximately δ 3.0-3.5 ppm)

  • Methylene protons of the ethoxy group (approximately δ 3.9-4.1 ppm)

  • Methyl protons of the ethyl groups (approximately δ 1.0-1.4 ppm)

  • Methyl protons at the 3-position (approximately δ 1.2-1.4 ppm)

The 13C NMR would display signals for the aromatic carbons, quaternary carbon at the 3-position, and various methyl and methylene carbons.

Mass Spectrometry

In mass spectrometry, 6-Ethoxy-1-ethyl-3,3-dimethylindoline would likely exhibit a molecular ion peak at m/z 219 corresponding to its molecular weight. Fragmentation patterns would potentially include cleavage of the ethoxy group and fragmentation of the ethyl substituent on the nitrogen atom.

Synthesis Methods

Reaction Scheme

A potential synthetic pathway might involve:

  • Preparation of 6-hydroxyindoline as a starting material

  • Ethoxylation of the 6-position using an appropriate alkylating agent

  • N-ethylation using ethyl halide under basic conditions

  • Introduction of the dimethyl groups at the 3-position via appropriate C-alkylation methods

Applications and Usage

Industrial Applications

Potential industrial applications might include:

  • Intermediates in organic synthesis

  • Specialty chemicals in material science

  • Components in fragrance chemistry, similar to compounds like ethyl linalool (3-ethoxy-3,7-dimethyl-1,6-octadiene)

  • Precursors for more complex chemical structures

Comparison with Related Compounds

Structural Analogs

To provide context, Table 1 presents a comparison of 6-Ethoxy-1-ethyl-3,3-dimethylindoline with structurally related compounds found in the search results.

Table 1: Comparison of 6-Ethoxy-1-ethyl-3,3-dimethylindoline with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesKnown Properties
6-Ethoxy-1-ethyl-3,3-dimethylindolineC14H21NO219.33Indoline core with ethoxy, N-ethyl, and geminal dimethyl groupsNot documented in search results
1-ethoxy-3,3-dimethyl-butaneC8H18O130.228Linear structure with ethoxy and tert-butyl groupsLimited physical data available
Neryl ethyl ether (1-Ethoxy-3,7-dimethylocta-2,6-diene)C12H22O182.3025Diene structure with ethoxy groupNot classified as hazardous per GHS criteria
Ethyl linalool (3-ethoxy-3,7-dimethyl-1,6-octadiene)C12H22O182.3025Diene with tertiary ethoxy groupBoiling point not documented
1-ethyl-3-methoxybenzeneC9H12O136.19Benzene ring with ethyl and methoxy substituentsBoiling point: 197°C

Structure-Property Relationships

The presence of specific functional groups in 6-Ethoxy-1-ethyl-3,3-dimethylindoline likely affects its properties:

Analytical Methods for Identification and Characterization

Chromatographic Analysis

For identification and purity assessment of 6-Ethoxy-1-ethyl-3,3-dimethylindoline, the following analytical methods would be appropriate:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC), potentially coupled with Mass Spectrometry (GC-MS)

  • Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary identification

Spectroscopic Methods

In addition to NMR and mass spectrometry mentioned earlier, other useful spectroscopic techniques would include:

  • Infrared (IR) Spectroscopy: Expected to show characteristic bands for aromatic C=C stretching, C-O-C stretching of the ethoxy group, and C-H stretching of methyl and methylene groups

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Likely to exhibit absorption bands characteristic of the indoline chromophore

Research Prospects and Future Directions

Synthesis Optimization

Future research might focus on developing efficient and scalable synthesis methods for 6-Ethoxy-1-ethyl-3,3-dimethylindoline, potentially exploring:

  • Catalytic methods for selective functionalization

  • Green chemistry approaches to reduce environmental impact

  • Continuous flow chemistry for industrial scale production

Biological Evaluation

Comprehensive screening of 6-Ethoxy-1-ethyl-3,3-dimethylindoline for biological activities could reveal potential therapeutic applications, given the importance of indoline derivatives in medicinal chemistry.

Material Science Applications

Investigation of physical properties such as thermal stability, optical properties, and electrical conductivity could reveal potential applications in material science and device fabrication.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator